(Carboxymethyl)trimethylammonium chloride ester with 1-octanol
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Overview
Description
(Carboxymethyl)trimethylammonium chloride ester with 1-octanol is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, fabric softeners, and surfactants. This particular compound combines the properties of a quaternary ammonium salt with the hydrophobic characteristics of 1-octanol, making it useful in applications requiring both antimicrobial activity and hydrophobicity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Carboxymethyl)trimethylammonium chloride ester with 1-octanol typically involves the esterification of (carboxymethyl)trimethylammonium chloride with 1-octanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 1-octanol moiety, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol and carboxylic acid.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and carboxylic acids.
Substitution: Various substituted quaternary ammonium compounds.
Scientific Research Applications
(Carboxymethyl)trimethylammonium chloride ester with 1-octanol has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of cell membranes and antimicrobial activity due to its ability to disrupt lipid bilayers.
Medicine: Investigated for its potential use in antimicrobial formulations and drug delivery systems.
Industry: Utilized in the formulation of disinfectants, fabric softeners, and personal care products due to its antimicrobial and hydrophobic properties.
Mechanism of Action
The antimicrobial activity of (Carboxymethyl)trimethylammonium chloride ester with 1-octanol is primarily due to its ability to disrupt microbial cell membranes. The quaternary ammonium group interacts with the negatively charged components of the microbial cell membrane, leading to membrane destabilization and cell lysis. The hydrophobic 1-octanol moiety enhances the compound’s ability to penetrate lipid bilayers, further contributing to its antimicrobial efficacy.
Comparison with Similar Compounds
- (Carboxymethyl)trimethylammonium chloride ester with 1-decanol
- (Carboxymethyl)trimethylammonium chloride ester with 1-dodecanol
- (Carboxymethyl)trimethylammonium chloride ester with 1-hexanol
Comparison: Compared to its analogs with different alkyl chain lengths, (Carboxymethyl)trimethylammonium chloride ester with 1-octanol strikes a balance between hydrophobicity and antimicrobial activity. Compounds with shorter alkyl chains may have lower hydrophobicity and reduced membrane penetration, while those with longer chains may exhibit higher hydrophobicity but potentially lower solubility and increased toxicity. The 1-octanol ester provides an optimal balance, making it a versatile compound for various applications.
Properties
IUPAC Name |
trimethyl-(2-octoxy-2-oxoethyl)azanium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28NO2.ClH/c1-5-6-7-8-9-10-11-16-13(15)12-14(2,3)4;/h5-12H2,1-4H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTKOUMVPZYZFA-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C[N+](C)(C)C.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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